Neogambogic acid
Overview
Description
Neogambogic acid (NGA) is an active ingredient in garcinia . It can inhibit the growth of some solid tumors and result in an anticancer effect . It is a colorless crystalline solid with acidity . It is soluble in water and ethanol and can dissolve in ether and chloroform under acidic conditions .
Molecular Structure Analysis
Neogambogic acid has the molecular formula C38H46O9 . Its molecular weight is 646.78 . The structure of Neogambogic acid can be found in various databases .Physical And Chemical Properties Analysis
Neogambogic acid is a colorless crystalline solid . It has a molecular weight of 646.78 . It is soluble in water and ethanol and can dissolve in ether and chloroform under acidic conditions .Scientific Research Applications
Osteoclastogenesis Inhibition : NGA inhibits receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclastogenesis by affecting the JNK and NF-κB pathways in mouse bone marrow-derived monocyte/macrophages, reducing osteoclastic bone resorption (Gu Jin et al., 2018).
Myocardial Injury Relief : It has shown promise in relieving myocardial injury induced by sepsis via the p38 MAPK/NF-κB pathway, reducing levels of biomarkers involved in cardiac injury (W. Fu et al., 2022).
Antitumor Effects : NGA exhibits antitumor effects both in vivo and in vitro, inhibiting the proliferation of various cancer cell lines and tumor growth in mice (Li Qing-lin, 2008).
Apoptosis Induction in Cancer Cells : It induces apoptosis in melanoma B16 cells via the PI3K/Akt/mTOR signaling pathway (Chunlan Wu et al., 2020) and has effects on human breast cancer MCF-7 cells, involving mitochondrial pathways (Wang Ke-min, 2012).
Pharmacokinetics in Rabbits : Studies have been conducted on the pharmacokinetics of NGA in rabbits, showing its rapid elimination and short retention time (Zhao Aiguo, 2013).
Comparison with Gambogic Acid : NGA has been compared with gambogic acid, showing broader antitumor activity and lower toxicity (R. Sun et al., 2018).
Radiotherapy Enhancement : NGA has been used to modify ceria nanoparticles, enhancing radiotherapy in breast cancer cells (Feng Chen et al., 2015).
properties
IUPAC Name |
(E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDWFKHVHHINGR-FYJGNVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neogambogic acid | |
CAS RN |
93772-31-7 | |
Record name | Neo-gambogic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093772317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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